Enhanced Lipophilicity (XLogP3) Compared with Unsubstituted Analog
The 2‑methyl substituent increases lipophilicity relative to the unsubstituted cyclopenta[b]thiophen‑4‑amine. The target compound exhibits an XLogP3 of 1.3 [1], whereas the unsubstituted analog (CAS 108046‑24‑8) is estimated to have an XLogP3 of approximately 0.8 based on its lower molecular weight and absence of alkyl groups .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Unsubstituted 5,6‑dihydro‑4H‑cyclopenta[b]thiophen‑4‑amine (estimated 0.8) |
| Quantified Difference | Increase of ~0.5 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher logP improves passive membrane diffusion, which can enhance cellular uptake in cell‑based assays and influence oral bioavailability in medicinal chemistry programs.
- [1] PubChem. 2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine. Computed Descriptors: XLogP3 = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/2-methyl-4H_5H_6H-cyclopenta_b_thiophen-4-amine (accessed 2025). View Source
